molecular formula C10H7Br2ClN2O2 B12580588 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester

Cat. No.: B12580588
M. Wt: 382.43 g/mol
InChI Key: PDTSUZQGAPEFIE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester is a complex organic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with various substituents such as bromine, chlorine, and a methyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrrolo[2,3-b]pyridine core.

    Formation of the Methyl Ester Group: Esterification reactions are used to introduce the methyl ester group at the carboxylic acid position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester can be compared with other pyrrolopyridine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7Br2ClN2O2

Molecular Weight

382.43 g/mol

IUPAC Name

methyl 3-bromo-2-(bromomethyl)-4-chloropyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C10H7Br2ClN2O2/c1-17-10(16)15-6(4-11)8(12)7-5(13)2-3-14-9(7)15/h2-3H,4H2,1H3

InChI Key

PDTSUZQGAPEFIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=C(C2=C(C=CN=C21)Cl)Br)CBr

Origin of Product

United States

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